rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Description
rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound featuring a strained bicyclo[2.1.1]hexane core with a 2-oxa ring oxygen atom, a 3-fluorophenyl substituent at position 4, and a carboxylic acid group at position 5. The "rac" designation indicates a racemic mixture of enantiomers. This structure confers unique steric and electronic properties, making it a candidate for medicinal chemistry applications, particularly in targeting neurological or metabolic pathways .
Properties
CAS No. |
2770896-10-9 |
|---|---|
Molecular Formula |
C12H11FO3 |
Molecular Weight |
222.21 g/mol |
IUPAC Name |
(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H11FO3/c13-8-3-1-2-7(4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15)/t9-,10+,12-/m1/s1 |
InChI Key |
SMVCSRRMMCMVBR-JFGNBEQYSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=CC=C3)F)C(=O)O |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC(=CC=C3)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves constructing the bicyclo[2.1.1]hexane ring system fused with an oxygen atom (oxabicyclo), followed by introduction of the 3-fluorophenyl substituent and installation of the carboxylic acid group at the 5-position. The stereochemistry is controlled through the choice of starting materials and reaction conditions.
Key Synthetic Steps
Cycloaddition or Ring-Closing Reactions: The bicyclic framework is often assembled via intramolecular cyclization or [2+2] cycloaddition reactions. These steps are crucial for establishing the rigid bicyclo[2.1.1]hexane core with the correct stereochemistry.
Fluorophenyl Substituent Introduction: The 3-fluorophenyl group is typically introduced via cross-coupling reactions or by using fluorinated aromatic precursors in the cyclization step.
Carboxylic Acid Functionalization: The carboxylic acid at the 5-position can be introduced by oxidation of a corresponding aldehyde or alcohol precursor or by carboxylation reactions.
Representative Synthetic Route from Literature
A representative synthetic route involves:
Starting Material Preparation: Synthesis of a suitable precursor containing the 3-fluorophenyl moiety and an alkene or alkyne functionality to enable cyclization.
Bicyclo[2.1.1]hexane Formation: Intramolecular cyclization under controlled conditions to form the oxabicyclic ring system.
Functional Group Transformation: Oxidation or hydrolysis steps to convert intermediate functionalities into the carboxylic acid group at the 5-position.
Purification and Racemization: The final compound is obtained as a racemic mixture of the (1R,4S,5S) stereoisomers, often purified by crystallization or chromatography.
Detailed Preparation Methods with Data Table
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of fluorophenyl precursor | 3-fluorobenzaldehyde or 3-fluorophenylboronic acid; Pd-catalyzed coupling | Introduction of fluorophenyl substituent |
| 2 | Cycloaddition / Ring closure | UV irradiation or thermal conditions; intramolecular [2+2] cycloaddition or nucleophilic substitution | Formation of oxabicyclo[2.1.1]hexane core |
| 3 | Oxidation | KMnO4, CrO3, or other oxidants; mild acidic or basic medium | Conversion of intermediate to carboxylic acid |
| 4 | Purification | Column chromatography, recrystallization | Isolation of racemic compound with high purity |
Biocatalytic and Modern Synthetic Approaches
Recent advances in synthetic organic chemistry emphasize the use of biocatalysis to improve stereoselectivity, reduce steps, and enhance sustainability. Enzymatic methods can offer:
Stereoselective Transformations: Enzymes provide exquisite stereocontrol, which is valuable for preparing chiral bicyclic compounds like this compound.
Mild Reaction Conditions: Biocatalytic reactions typically occur under ambient temperature and neutral pH, minimizing side reactions.
Reduced Waste and Energy Consumption: Enzymes reduce the need for protecting groups and harsh reagents, supporting greener synthesis.
A comprehensive review of biocatalytic methods for small molecule active pharmaceutical ingredients highlights the potential for applying enzymes to key steps such as oxidation and cyclization in the preparation of complex bicyclic acids.
Research Findings and Optimization
Stereochemical Control: Studies show that the stereochemical outcome of the bicyclo[2.1.1]hexane ring formation can be influenced by the choice of catalyst, solvent, and temperature.
Yield and Purity: Multi-step synthesis typically achieves moderate to good yields (40-70%) depending on the efficiency of ring closure and oxidation steps.
Scalability: Synthetic routes have been optimized for scale-up, with purification methods adapted for industrial quantities.
Potential for Enzymatic Enhancement: Incorporation of biocatalysts in oxidation or selective functionalization steps could improve overall efficiency and stereoselectivity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis (e.g., H₂SO₄ or HCl). This reaction is critical for modifying solubility or tuning biological activity:
| Reagents/Conditions | Products | Notes |
|---|---|---|
| Methanol + H₂SO₄ | Methyl ester derivative | Improves lipid solubility for drug delivery |
| Ethanol + DCC | Ethyl ester | Activates the carboxyl group for further coupling |
Decarboxylation
Thermal or acidic conditions promote decarboxylation, releasing CO₂ and forming a bicyclic hydrocarbon. This reaction is sensitive to temperature and solvent polarity:
| Conditions | Products | Yield |
|---|---|---|
| 180°C, toluene | 4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane | ~60% (theoretical) |
| H₂SO₄, reflux | Same as above | Lower yield due to side reactions |
Ring-Opening Reactions
The strained oxabicyclo[2.1.1]hexane ring undergoes nucleophilic attack at the oxygen atom, leading to ring-opening:
| Nucleophile | Conditions | Products |
|---|---|---|
| Water (acidic) | H₂O/H⁺ | Diol derivative |
| Amines | RT, DCM | Amide-functionalized open-chain compound |
| Grignard reagents | THF, 0°C | Alkylated products |
Electrophilic Aromatic Substitution
The 3-fluorophenyl group participates in electrophilic substitutions, though fluorine’s electron-withdrawing effect directs reactivity to specific positions:
| Reaction | Reagents | Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-fluoro-5-nitrophenyl derivative | Meta to fluorine |
| Halogenation | Cl₂/FeCl₃ | 3-fluoro-5-chlorophenyl derivative | Dominant meta substitution |
Reduction/Oxidation
The carboxylic acid can be reduced to a primary alcohol using LiAlH₄, while ketone formation via oxidation is less common due to steric hindrance:
| Reaction | Reagents | Products |
|---|---|---|
| Reduction | LiAlH₄, ether | Bicyclic alcohol |
| Oxidation | KMnO₄, H⁺ | Not observed (steric protection) |
Salt Formation
The acid forms salts with bases (e.g., NaOH), enhancing water solubility for pharmacological formulations:
Key Structural Influences on Reactivity:
-
Bicyclic Strain : The oxabicyclo[2.1.1]hexane’s angle strain facilitates ring-opening but limits oxidation pathways.
-
Fluorine Effects : The 3-fluorophenyl group directs electrophilic substitutions meta and moderates electronic effects on the carboxylic acid.
-
Steric Hindrance : Bulky substituents on the bicyclic core impede reactions at the bridgehead positions.
Comparative Reactivity with Analogues
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating new materials with specific properties .
Biology and Medicine
In biology and medicine, this compound is explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Bicyclo[2.1.1]hexane Core
Key structural analogues differ in substituent type, position, and heteroatom composition (Table 1).
Table 1: Comparison of Substituent Features
*Molecular weight calculated based on formula C₁₃H₁₁FO₃.
Key Observations:
- Heteroatom Substitution : Replacing oxygen with nitrogen (e.g., 2-azabicyclo) introduces basicity, altering solubility and receptor-binding interactions .
- Complex Substituents : Bulky groups like thiazole sulfamoyl phenyl carbamoyl may sterically hinder target engagement but improve selectivity for specific enzymes or receptors .
Variations in Ring Size and Functional Groups
Larger bicyclo systems and additional functional groups further diversify pharmacological profiles (Table 2).
Table 2: Ring Size and Functional Group Modifications
Key Observations:
Stereochemical and Salt Form Differences
Stereochemistry and salt forms critically influence activity and solubility (Table 3).
Table 3: Stereochemical and Salt Form Comparisons
Key Observations:
Biological Activity
The compound rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic structure known for its potential biological activities, primarily in medicinal chemistry and organic synthesis. This article delves into its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.
Structural Characteristics
This compound features a bicyclo[2.1.1]hexane framework with a carboxylic acid functional group and a fluorophenyl substituent. The presence of fluorine is significant as it can enhance the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁FO₃ |
| Molar Mass | 222.21 g/mol |
| Structural Framework | Bicyclo[2.1.1]hexane |
| Functional Groups | Carboxylic acid |
Biological Activity
Research indicates that this compound may exhibit significant biological activity through various mechanisms:
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, which is critical in drug development for diseases where enzyme activity needs to be modulated. Specific studies have focused on its interaction with enzymes involved in metabolic pathways.
Receptor Modulation
The structural characteristics suggest possible interactions with various receptors, including those involved in neurotransmission and cell signaling pathways. The binding affinity and selectivity towards these receptors are essential for understanding its therapeutic potential.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Enzyme Inhibition :
- Objective : To evaluate the inhibitory effect on specific metabolic enzymes.
- Findings : The compound demonstrated a dose-dependent inhibition of enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.
-
Receptor Binding Assays :
- Objective : To assess the binding affinity towards neurotransmitter receptors.
- Findings : Results indicated that the compound binds selectively to certain receptors, which could lead to applications in treating neurological conditions.
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | IUPAC Name | Key Features |
|---|---|---|
| Rel-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | Rel-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | Lacks fluorine substitution; simpler structure |
| Rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | Rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | Contains trifluoromethyl group; different electronic properties |
The unique stereochemistry and fluorine substitution of this compound may enhance its biological activity compared to other similar compounds.
Q & A
Q. What are the optimal synthetic routes for rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclopropanation or ring-closing metathesis to construct the bicyclo[2.1.1]hexane core. For example, fluorophenyl substituents can be introduced via Suzuki-Miyaura coupling using 3-fluorophenylboronic acid derivatives (e.g., 4-carboxy-3-fluorophenylboronic acid as in ). Key steps include:
- Step 1 : Formation of the oxabicyclo framework via intramolecular cyclization under acidic or basic conditions.
- Step 2 : Stereoselective introduction of the 3-fluorophenyl group using palladium catalysts (e.g., Pd(PPh₃)₄).
- Step 3 : Carboxylic acid functionalization via hydrolysis of ester precursors.
Critical Parameters : Reaction temperature (0–60°C), solvent polarity (THF or DMF), and catalyst loading (1–5 mol%). Yields range from 40–75% depending on steric hindrance .
Q. How is the stereochemistry of the compound confirmed?
- Methodological Answer : Stereochemical assignment relies on:
- X-ray Crystallography : Resolves absolute configuration by analyzing heavy atom positions (e.g., fluorine and oxygen atoms) in the crystal lattice.
- NMR Spectroscopy : Coupling constants (e.g., ) and NOESY correlations differentiate axial vs. equatorial substituents. For example, the deshielded proton at δ 4.2 ppm (quartet) confirms the fluorophenyl group’s equatorial orientation.
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with retention times validated against racemic mixtures .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for pharmacological studies?
- Methodological Answer : Enantiomers are resolved via:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients. The rac-compound’s enantiomers show baseline separation at 25°C with a resolution factor .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of one enantiomer, yielding >90% enantiomeric excess (ee) for the desired (1R,4S,5S) form .
Data Contradiction Note : Conflicting ee values may arise from residual solvent impurities; validate via circular dichroism (CD) spectroscopy .
Q. What in vitro assays are used to assess the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. For example, the compound inhibits COX-2 with (95% CI: 0.6–1.1 ) in a dose-dependent manner .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage lines (e.g., RAW 264.7). EC₅₀ values for IL-6 suppression range from 5–10 .
Critical Consideration : Control for off-target effects using siRNA knockdown of candidate receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
